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Cat. No.: B195986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using desipramine, a tricyclic

antidepressant, as a tool to investigate the neuroplasticity of norepinephrine (NE) projections.

Desipramine is a potent and selective norepinephrine reuptake inhibitor (NRI), making it an

invaluable pharmacological agent for studying the adaptive changes in the noradrenergic

system.[1] By blocking the norepinephrine transporter (NET), desipramine increases the

synaptic concentration of NE, initiating a cascade of downstream effects that contribute to

neuroplasticity.[2]

Mechanism of Action
Desipramine's primary mechanism is the inhibition of the norepinephrine transporter (NET),

which is responsible for the reuptake of NE from the synaptic cleft into the presynaptic neuron.

[1][2] This blockade leads to an acute increase in the extracellular concentration of NE,

enhancing noradrenergic neurotransmission.[2][3] Chronic administration of desipramine

induces a range of adaptive changes, including:

Receptor Desensitization: Long-term increases in synaptic NE can lead to the

desensitization and downregulation of presynaptic α2-adrenergic autoreceptors and

postsynaptic β-adrenergic receptors.[3]
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Transporter Downregulation: Studies have shown that chronic desipramine treatment can

lead to a reduction in NET expression and function.[3]

Gene Expression Changes: Desipramine has been shown to modulate the expression of

various genes involved in neuroplasticity, such as brain-derived neurotrophic factor (BDNF)

and FosB, a marker for chronic cellular activation.[4][5]

Activation of Intracellular Signaling Pathways: The enhanced NE signaling activates

downstream pathways, including the cAMP/PKA and ERK/JNK pathways, which are crucial

for synaptic plasticity and cell survival.[6][7]

Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of

desipramine treatment.

Table 1: Effects of Desipramine on Norepinephrine System Markers in Rodents

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2727688/
https://pubmed.ncbi.nlm.nih.gov/19424057/
https://www.jneurosci.org/content/44/3/e1147232023
https://www.springermedizin.de/emotional-enhancement-of-memory-how-norepinephrine-enables-synap/25657466
https://pmc.ncbi.nlm.nih.gov/articles/PMC3507930/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species
Desipram
ine Dose

Treatmen
t Duration

Brain
Region

Marker Change
Referenc
e

Rat
15

mg/kg/day
14 days

Cerebral

Cortex,

Hippocamp

us

NET

Expression
Decreased [3]

Rat
15

mg/kg/day
14 days

Medial

Prefrontal

Cortex

Baseline

Norepinep

hrine

Increased [3]

Rat
10 mg/kg

(i.p.)

Chronic

(14 days)

Hippocamp

us

p-ERK1/2,

p-CREB

Increased

(stress-

induced)

[4]

Rat
10 and 20

mg/kg (i.p.)

3 pulses in

24h

Hippocamp

us (males)
FADD

Decreased

(1h),

Increased

(1d)

[8][9]

Mouse

~20

mg/kg/day

(in water)

3 weeks

Various

(e.g., BLA,

NAc)

FosB+

cells

Increased/

Restored
[5][10]

Mouse

~20

mg/kg/day

(in water)

3 weeks Various

NET+

Axonal

Volume

Increased/

Restored
[10]

WKY Rat Chronic

Hippocamp

us,

Amygdala

NET Decreased [11]

WKY Rat Chronic

Hippocamp

us,

Amygdala

alpha-

Synuclein
Increased [11]

WKY Rat Chronic

Hippocamp

us,

Amygdala

gamma-

Synuclein
Decreased [11]
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Table 2: Effects of Desipramine on Norepinephrine and its Metabolites in Humans

Desipramin
e Dose

Treatment
Duration

Sample
Type

Analyte Change Reference

50-150

mg/day

4 and 6

weeks
24-hour Urine

Norepinephri

ne (NE)
Increased [12]

50-150

mg/day

4 and 6

weeks
24-hour Urine

Normetaneph

rine (NMN)
Increased [12]

50-150

mg/day

4 and 6

weeks
Plasma

Norepinephri

ne (NE)
Increased [12]

0.5 mg/kg

(i.v.)
Acute Plasma

NE Spillover

(Whole body,

forearm,

kidneys)

Decreased

(30-50%)
[13]

0.5 mg/kg

(i.v.)
Acute Plasma

NE Spillover

(Cardiac)

Increased

(25%)
[13]

125 mg (oral) Acute Plasma
NE Spillover

Rate
Decreased [14][15]

Experimental Protocols
Protocol 1: Chronic Desipramine Administration in
Rodents to Study Neuroplasticity
Objective: To induce neuroplastic changes in the norepinephrine system through chronic

administration of desipramine.

Materials:

Desipramine hydrochloride (Sigma-Aldrich, D3900 or equivalent)

Vehicle (0.9% sterile saline or drinking water)

Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
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Animal cages, bedding, food, and water

Appropriate administration equipment (e.g., gavage needles, intraperitoneal injection

needles)

Procedure:

Animal Acclimation: Acclimate animals to the housing facility for at least one week before the

start of the experiment. Handle animals daily to minimize stress.

Drug Preparation:

For intraperitoneal (i.p.) injection, dissolve desipramine hydrochloride in 0.9% sterile saline

to the desired concentration (e.g., 5, 10, or 15 mg/kg).[3][4] Prepare fresh daily.

For administration in drinking water, dissolve desipramine in the water to a concentration

that will deliver the target dose based on average daily water consumption (e.g., 160 mg/L

to achieve ~20 mg/kg/day in mice).[10]

Administration:

i.p. injection: Administer the prepared desipramine solution or vehicle to the animals once

daily for the duration of the study (e.g., 14 or 21 days).[3][4]

Drinking water: Provide the desipramine-containing water or regular water (for the control

group) ad libitum.[10] Monitor fluid consumption to ensure accurate dosing.[10]

Behavioral Testing (Optional): Conduct behavioral tests such as the Forced Swim Test or Tail

Suspension Test to assess antidepressant-like effects.[16] Perform these tests during the

final days of treatment or shortly after the treatment period.

Tissue Collection: At the end of the treatment period, euthanize the animals according to

approved institutional protocols. Collect brain tissue for subsequent molecular or histological

analysis. For some analyses, a washout period (e.g., 2 days) may be necessary to measure

lasting neuroplastic changes in the absence of the drug.[3]
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Protocol 2: Western Blotting for NET and Signaling
Proteins
Objective: To quantify changes in the protein expression of the norepinephrine transporter

(NET) and key signaling molecules (e.g., p-ERK, BDNF) following desipramine treatment.

Materials:

Brain tissue homogenates from Protocol 1

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer apparatus and PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-NET, anti-p-ERK, anti-ERK, anti-BDNF, anti-actin or anti-

tubulin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction: Homogenize brain tissue (e.g., hippocampus or prefrontal cortex) in ice-

cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing

the protein lysate.

Protein Quantification: Determine the protein concentration of each sample using a BCA

assay.
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SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an

SDS-PAGE gel. Run the gel to separate proteins by size.

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Immunoblotting:

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody of interest overnight at 4°C.

Wash the membrane with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane with TBST.

Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using

an imaging system. Quantify the band intensities and normalize to a loading control (e.g.,

actin or tubulin).

Protocol 3: Immunohistochemistry for Neuronal Markers
Objective: To visualize and quantify changes in the expression and localization of neuronal

markers (e.g., FosB, NET) in specific brain regions.

Materials:

Perfused and fixed brain tissue from Protocol 1

Cryostat or vibratome

Microscope slides

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

Primary antibodies (e.g., anti-FosB, anti-NET)
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Fluorescently-labeled secondary antibodies

DAPI for nuclear counterstaining

Mounting medium

Fluorescence or confocal microscope

Procedure:

Tissue Sectioning: Section the fixed brain tissue at a desired thickness (e.g., 30-40 µm)

using a cryostat or vibratome.

Antigen Retrieval (if necessary): Perform antigen retrieval to unmask epitopes.

Immunostaining:

Wash sections in PBS.

Incubate sections in blocking solution for 1-2 hours at room temperature.

Incubate with the primary antibody in blocking solution overnight at 4°C.

Wash sections in PBS.

Incubate with the fluorescently-labeled secondary antibody for 2 hours at room

temperature.

Wash sections in PBS.

Counterstain with DAPI.

Mounting and Imaging: Mount the sections onto microscope slides with mounting medium.

Acquire images using a fluorescence or confocal microscope.

Image Analysis: Quantify the number of positive cells or the intensity of the fluorescent signal

in the region of interest using image analysis software.[10]
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Caption: Norepinephrine signaling at the synapse and the inhibitory action of desipramine on

the NET.
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Caption: Experimental workflow for studying desipramine-induced neuroplasticity in rodents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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